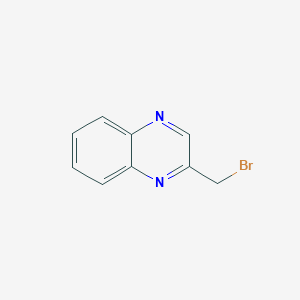![molecular formula C19H17N3O6 B1275375 [[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] benzoate](/img/structure/B1275375.png)
[[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] benzoate is a complex organic compound known for its unique chemical structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] benzoate typically involves the condensation of 2,4-dinitrophenylhydrazine with cyclohexanone, followed by the reaction with benzoic acid. The process begins with the preparation of 2,4-dinitrophenylhydrazone by reacting 2,4-dinitrophenylhydrazine with cyclohexanone in the presence of methanol and sulfuric acid . The resulting hydrazone is then reacted with benzoic acid under controlled conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
[[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Common reagents used in these reactions include potassium hydrogen carbonate, dimethylformamide, and various phenols . Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the reaction pathway and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with phenols in the presence of potassium hydrogen carbonate can lead to the formation of phenyl esters .
科学的研究の応用
[[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] benzoate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of [[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] benzoate involves its interaction with molecular targets through its nitro and benzoate groups. These interactions can lead to various biochemical effects, such as the inhibition of specific enzymes or the modulation of signaling pathways . The compound’s unique structure allows it to participate in complex chemical reactions, contributing to its diverse range of activities.
類似化合物との比較
Similar Compounds
- [(1E)-2-(2,4-Dinitrophenyl)cyclohexylidene]amino methanesulfonate
- [(Z)-[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] 4-chlorobenzenesulfonate
Uniqueness
[[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] benzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it valuable for various applications in research and industry.
特性
分子式 |
C19H17N3O6 |
|---|---|
分子量 |
383.4 g/mol |
IUPAC名 |
[[2-(2,4-dinitrophenyl)cyclohexylidene]amino] benzoate |
InChI |
InChI=1S/C19H17N3O6/c23-19(13-6-2-1-3-7-13)28-20-17-9-5-4-8-15(17)16-11-10-14(21(24)25)12-18(16)22(26)27/h1-3,6-7,10-12,15H,4-5,8-9H2 |
InChIキー |
DVJYVUAKYRCLAW-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=NOC(=O)C2=CC=CC=C2)C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


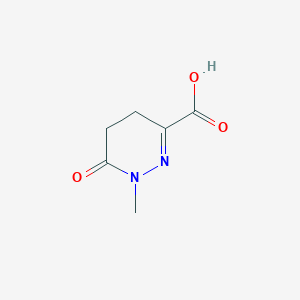
![4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275304.png)
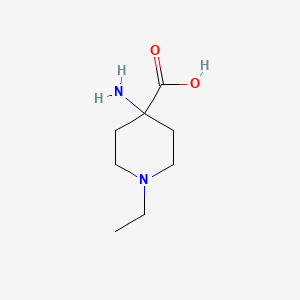
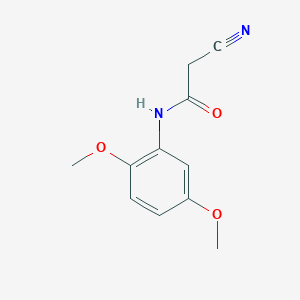
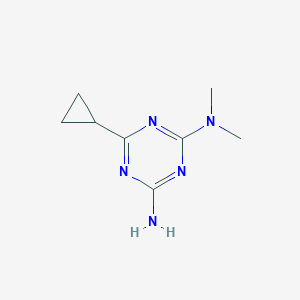
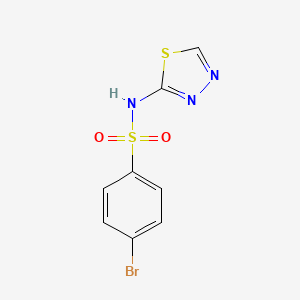
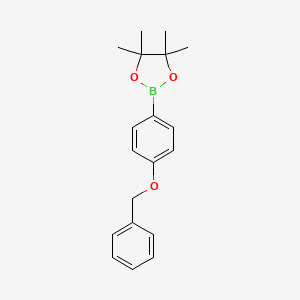
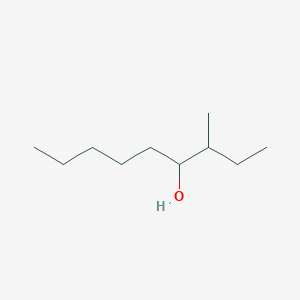
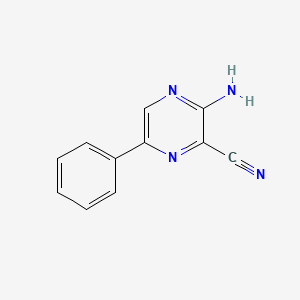
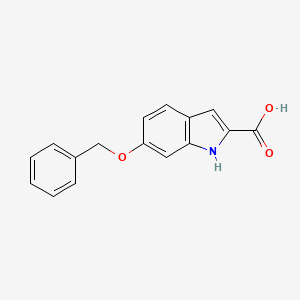
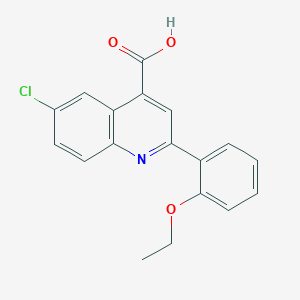

![6'-fluoro-2',3'-dihydro-2H,5H-spiro[imidazolidine-4,4'-thiochromene]-2,5-dione 1',1'-dioxide](/img/structure/B1275337.png)
